molecular formula C19H17N3O3 B15105515 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B15105515
M. Wt: 335.4 g/mol
InChI Key: SCSVWFXQOIQPSC-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a methoxypyridinyl moiety, and an isoquinoline carboxamide structure, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the isoquinoline core, followed by the introduction of the cyclopropyl and methoxypyridinyl groups. Common reagents used in these reactions include cyclopropyl bromide, methoxypyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted isoquinoline carboxamides.

Scientific Research Applications

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
  • 1-(3-[3-(4-Cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea

Uniqueness

Compared to similar compounds, 2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

2-cyclopropyl-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-25-17-9-6-12(10-20-17)21-18(23)16-11-22(13-7-8-13)19(24)15-5-3-2-4-14(15)16/h2-6,9-11,13H,7-8H2,1H3,(H,21,23)

InChI Key

SCSVWFXQOIQPSC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4

Origin of Product

United States

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